4,N-Dihydroxy-benzamidine

概要

説明

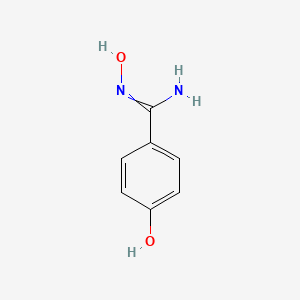

4,N-Dihydroxy-benzamidine is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol It is known for its unique structure, which includes both hydroxyl and amidine functional groups

作用機序

Target of Action

4,N-Dihydroxy-benzamidine, also known as N’,4-dihydroxybenzenecarboximidamide, is a benzamidine derivative. Benzamidines are known to target several proteins, including Kallikrein-1 , Urokinase-type plasminogen activator , Trypsin-1 , Casein kinase II subunit alpha , Kallikrein-6 , Trypsin-2 , Trypsin-3 , Copper transport protein ATOX1 , Enoyl-CoA delta isomerase 1, mitochondrial , and Suppressor of tumorigenicity 14 protein . These targets play crucial roles in various biological processes, including inflammation, coagulation, and cellular signaling.

Mode of Action

Benzamidines, in general, are known to act asreversible competitive inhibitors of trypsin, trypsin-like enzymes, and serine proteases . They prevent proteases from degrading proteins of interest, which can have significant effects on various biological processes.

Result of Action

Benzamidine is known to be used to treat painful and inflammatory conditions of the oral cavity, such as infections and gingivitis . Therefore, it’s plausible that this compound may have similar effects.

Action Environment

Environmental Protection Agency (EPA) requires manufacturers and processors of benzidene-based chemical substances to notify the EPA at least 90 days before starting or resuming new uses of these chemicals . This suggests that environmental factors and regulations can significantly impact the use and action of benzamidine derivatives like this compound.

生化学分析

Biochemical Properties

4,N-Dihydroxy-benzamidine is known to exhibit inhibitory activity against a range of enzymes, particularly serine proteases such as trypsin and chymotrypsin . The nature of these interactions involves the formation of a stable complex between the enzyme and the inhibitor, which prevents the enzyme from catalyzing its substrate .

Cellular Effects

The effects of this compound on cellular processes are largely due to its interactions with various enzymes. By inhibiting the activity of these enzymes, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly enzymes. It acts as an inhibitor, binding to the active site of the enzyme and preventing it from interacting with its substrate . This can lead to changes in gene expression and cellular metabolism .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not well known. Given its inhibitory effects on certain enzymes, it is likely that it could influence various metabolic pathways by modulating the activity of these enzymes .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,N-Dihydroxy-benzamidine typically involves the reaction of 4-hydroxybenzaldehyde with hydroxylamine hydrochloride to form 4-hydroxybenzaldoxime. This intermediate is then subjected to catalytic hydrogenation to yield this compound . The reaction conditions often include the use of a palladium catalyst and hydrogen gas under controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-purity starting materials and stringent quality control measures are essential to obtain a product with the desired purity and yield .

化学反応の分析

Types of Reactions: 4,N-Dihydroxy-benzamidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

科学的研究の応用

4,N-Dihydroxy-benzamidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

類似化合物との比較

Benzamidine: A simpler analog with only the amidine group.

4-Hydroxybenzamidine: Similar structure but lacks the second hydroxyl group.

4-Hydroxybenzaldoxime: An intermediate in the synthesis of 4,N-Dihydroxy-benzamidine.

Uniqueness: this compound is unique due to the presence of both hydroxyl and amidine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

生物活性

4,N-Dihydroxy-benzamidine, a derivative of benzamidine, has garnered attention in the scientific community due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two hydroxyl groups attached to the benzamidine structure. This configuration enhances its reactivity and ability to interact with various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C7H8N2O2 |

| Molecular Weight | 152.15 g/mol |

| Functional Groups | Hydroxyl (-OH), Amidine (-C(=NH)-NH2) |

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes and modulate cellular processes. The compound's hydroxyl groups can form hydrogen bonds with enzyme active sites, potentially altering their activity.

-

Enzyme Inhibition :

- It has been shown to inhibit serine proteases, such as trypsin, which play critical roles in various physiological processes including digestion and blood coagulation.

- The interaction with these enzymes can lead to significant alterations in metabolic pathways.

-

Cell Signaling Modulation :

- The compound influences cell signaling pathways by interacting with receptors and other proteins, affecting gene expression and cellular metabolism.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, derivatives of benzamidine have shown efficacy against bacteria and fungi, suggesting potential applications in treating infectious diseases.

Anticancer Effects

Studies have explored the anticancer properties of this compound. It has been implicated in inhibiting tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific case studies have demonstrated its effectiveness against certain cancer cell lines .

Case Studies

-

Inhibition of Trypsin Activity :

- A study demonstrated that this compound effectively inhibited trypsin activity in vitro, leading to decreased proteolytic activity in cellular models. This inhibition was quantified through enzymatic assays measuring substrate turnover.

-

Antimicrobial Efficacy :

- A clinical study evaluated the antimicrobial effects of this compound derivatives against clinical isolates of Staphylococcus aureus. Results showed significant reductions in bacterial viability, indicating its potential as a therapeutic agent.

Research Findings

Recent research has focused on the molecular interactions of this compound with biological macromolecules:

- Binding Studies : Biochemical analyses have revealed that the compound binds effectively to target proteins, influencing their conformation and function.

- Stability Studies : Investigations into the stability of this compound under physiological conditions suggest that it maintains its activity over extended periods, making it a viable candidate for therapeutic applications.

特性

IUPAC Name |

N',4-dihydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-7(9-11)5-1-3-6(10)4-2-5/h1-4,10-11H,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFXWNSNMVKGNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=NO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。